molecular formula C19H14N2O4 B11956229 1,3-Diphthalimido-propane CAS No. 10513-96-9

1,3-Diphthalimido-propane

Cat. No.: B11956229
CAS No.: 10513-96-9
M. Wt: 334.3 g/mol
InChI Key: IPPRCFUEIHNCOU-UHFFFAOYSA-N
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Description

1,3-Diphthalimido-propane is an organic compound with the molecular formula C19H14N2O4. It is characterized by the presence of two phthalimide groups attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphthalimido-propane can be synthesized through a multi-step process involving the reaction of phthalic anhydride with 1,3-diaminopropane. The reaction typically proceeds under reflux conditions in an appropriate solvent, such as acetic acid or dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphthalimido-propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted phthalimide compounds .

Scientific Research Applications

1,3-Diphthalimido-propane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Diphthalimido-propane involves its interaction with specific molecular targets. The phthalimide groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The propane backbone provides structural flexibility, allowing the compound to fit into various binding sites .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: A related compound with two amino groups instead of phthalimide groups.

    1,3-Dioxanes: Compounds with a similar propane backbone but different functional groups.

    1,3-Dithiolanes: Compounds with sulfur-containing functional groups.

Uniqueness

1,3-Diphthalimido-propane is unique due to the presence of two phthalimide groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

10513-96-9

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

2-[3-(1,3-dioxoisoindol-2-yl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C19H14N2O4/c22-16-12-6-1-2-7-13(12)17(23)20(16)10-5-11-21-18(24)14-8-3-4-9-15(14)19(21)25/h1-4,6-9H,5,10-11H2

InChI Key

IPPRCFUEIHNCOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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